An In-depth Technical Guide to 3-hydroxy-N-methylpropane-1-sulfonamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-hydroxy-N-methylpropane-1-sulfonamide: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 3-hydroxy-N-methylpropane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. Directed at researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into potential synthetic methodologies and applications, grounded in the established knowledge of sulfonamide chemistry.
Introduction: The Sulfonamide Scaffold in Modern Chemistry
The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry and material science.[1][2] Since the discovery of the antibacterial properties of sulfanilamide, this scaffold has been integral to the development of a wide array of therapeutic agents.[3] The versatility of the sulfonamide group allows for its incorporation into molecules designed to treat various conditions, including bacterial infections, inflammation, and cancer.[4][5] The presence of the sulfonyl group can significantly influence a molecule's physicochemical properties, such as acidity and solubility, thereby affecting its pharmacokinetic and pharmacodynamic profile.[6][7] This guide focuses on a specific, functionalized aliphatic sulfonamide, 3-hydroxy-N-methylpropane-1-sulfonamide, to explore its unique chemical characteristics and potential utility.
Molecular Structure and Chemical Identity
The chemical structure of 3-hydroxy-N-methylpropane-1-sulfonamide combines a primary alcohol with an N-methylated sulfonamide moiety. This unique combination of functional groups suggests a molecule with a distinct set of properties, including hydrophilicity and the potential for hydrogen bonding.
| Identifier | Value | Source |
| IUPAC Name | 3-hydroxy-N-methylpropane-1-sulfonamide | [8] |
| Molecular Formula | C₄H₁₁NO₃S | [8] |
| SMILES | CNS(=O)(=O)CCCO | [8] |
| InChI | InChI=1S/C4H11NO3S/c1-5-9(7,8)4-2-3-6/h5-6H,2-4H2,1H3 | [8] |
| CAS Number | 1267971-35-6 |
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// Bonds S -- O1 [label=""]; S -- O2 [label=""]; S -- N [label=""]; S -- C2 [label=""]; N -- C1 [label=""]; N -- H_N [label=""]; C1 -- H_C1_1 [label=""]; C1 -- H_C1_2 [label=""]; C1 -- H_C1_3 [label=""]; C2 -- C3 [label=""]; C2 -- H_C2_1 [label=""]; C2 -- H_C2_2 [label=""]; C3 -- C4 [label=""]; C3 -- H_C3_1 [label=""]; C3 -- H_C3_2 [label=""]; C4 -- O3 [label=""]; C4 -- H_C4_1 [label=""]; C4 -- H_C4_2 [label=""]; O3 -- H_O3 [label=""]; }
Caption: 2D structure of 3-hydroxy-N-methylpropane-1-sulfonamide.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Weight | 153.20 g/mol | Calculated from molecular formula |
| XlogP | -1.0 | A negative XlogP value suggests high hydrophilicity, primarily due to the hydroxyl and sulfonamide groups.[8] |
| Hydrogen Bond Donors | 2 | The hydroxyl (-OH) and sulfonamide (-NH) groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | The two sulfonyl oxygens, the sulfonamide nitrogen, and the hydroxyl oxygen can accept hydrogen bonds. |
| pKa | ~10-11 for sulfonamide N-H | The acidity of the sulfonamide proton is a key characteristic of this class of compounds.[6] |
| Solubility | High in polar solvents | The presence of multiple polar functional groups capable of hydrogen bonding suggests good solubility in water and other polar solvents. |
| Physical State | Likely a crystalline solid or viscous liquid at room temperature | Many simple sulfonamides are crystalline solids.[9] |
Proposed Synthesis and Characterization
A plausible synthetic route to 3-hydroxy-N-methylpropane-1-sulfonamide can be designed based on established methods for sulfonamide synthesis.[10][11]
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Chloro-N-methylpropane-1-sulfonamide
-
Dissolve 3-chloropropane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of methylamine (2.2 eq) in the same solvent to the cooled solution. The excess methylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide
-
Dissolve the purified 3-chloro-N-methylpropane-1-sulfonamide (1.0 eq) in a suitable solvent mixture, such as aqueous tetrahydrofuran.
-
Add a base, such as sodium hydroxide (1.1 eq), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized 3-hydroxy-N-methylpropane-1-sulfonamide would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (~1330 and ~1150 cm⁻¹, respectively).[15][16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[2][18]
Potential Biological Activity and Applications
The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities.[4][19] The presence of a hydroxyl group in 3-hydroxy-N-methylpropane-1-sulfonamide could enhance its interaction with biological targets through hydrogen bonding.
Potential Therapeutic Areas
-
Antibacterial Agents: Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]
-
Anticancer Agents: Certain sulfonamide derivatives have shown promise as anticancer therapeutics.[18][20] The structural features of 3-hydroxy-N-methylpropane-1-sulfonamide could be explored for their potential to interact with cancer-related targets.
-
Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors, including those targeting carbonic anhydrases.[1] The specific substitution pattern of the target molecule may confer selectivity for certain enzymes.
Rationale for Potential Activity
Caption: Rationale for potential biological applications.
The combination of the sulfonamide pharmacophore with a hydrophilic hydroxyl group and a flexible alkyl chain provides a foundation for its potential interaction with various biological macromolecules. Further research, including in vitro and in vivo studies, would be necessary to validate these potential applications.
Conclusion and Future Directions
3-hydroxy-N-methylpropane-1-sulfonamide represents an intriguing, yet underexplored, molecule within the vast chemical space of sulfonamides. While specific experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications based on the well-established principles of sulfonamide chemistry. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of 3-hydroxy-N-methylpropane-1-sulfonamide in drug discovery and other scientific disciplines.
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